2-Chloro-3'-fluoro-4'-methoxybenzophenone
Overview
Description
2-Chloro-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings
Mechanism of Action
Target of Action
Benzophenone derivatives are often involved in reactions at the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring, which is often the site of various chemical reactions due to its unique properties .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions involve the interaction of the compound with other molecules, leading to changes in its structure and properties .
Biochemical Pathways
Benzophenone derivatives are known to participate in various organic reactions, including suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction. This reaction involves the use of a palladium catalyst and an organoboron reagent .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to significant changes in its structure, which could potentially influence its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3’-fluoro-4’-methoxybenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Chloro-3’-fluoro-4’-methoxybenzophenone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Chloro-3’-methoxybenzophenone: Similar in structure but lacks the fluoro substituent.
3-Chloro-4-fluoroiodobenzene: Contains similar halogen substituents but differs in the overall structure.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another halogenated benzene derivative with different functional groups.
Uniqueness: 2-Chloro-3’-fluoro-4’-methoxybenzophenone is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZUTSCBEUXWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222256 | |
Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-94-2 | |
Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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